Nitration Regioselectivity: 2,3,6- vs 2,3,5-Isomer
Nitration of 2,3-dichlorobenzoic acid yields a mixture of regioisomers. In one experimental protocol, the resulting solid was characterized as a 3:1 mixture of the target 2,3-dichloro-6-nitrobenzoic acid (compound 247) to its 2,3-dichloro-5-nitrobenzoic acid isomer (compound 246), as determined by 1H NMR analysis . This preferential formation of the 6-nitro isomer is a key differential for synthetic planning.
| Evidence Dimension | Isomer Ratio in Nitration Mixture |
|---|---|
| Target Compound Data | 3 (as the 2,3-dichloro-6-nitrobenzoic acid isomer) |
| Comparator Or Baseline | 1 (as the 2,3-dichloro-5-nitrobenzoic acid isomer) |
| Quantified Difference | A 3:1 ratio favoring the 2,3,6-isomer over the 2,3,5-isomer |
| Conditions | Nitration of 2,3-dichlorobenzoic acid; 1H NMR analysis of the solid product mixture |
Why This Matters
For procurement decisions, this demonstrates that the 2,3,6-isomer is the major and more accessible product from a common synthetic route, impacting cost, availability, and purity of the specific isomer.
